Dihydrodigoxin

Vue d'ensemble

Description

Dihydrodigoxin is a metabolite of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure . This compound is formed through the reduction of digoxin, primarily by the action of gut bacteria . This compound is of interest due to its role in the metabolism and pharmacokinetics of digoxin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrodigoxin is typically synthesized through the reduction of digoxin. This reduction can be achieved using various chemical reducing agents or through microbial reduction. The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the glycoside structure .

Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures, specifically Eubacterium lentum, which is known to reduce digoxin to this compound . This biotransformation process is carried out in controlled fermentation systems to ensure high yield and purity of the product.

Types of Reactions:

Reduction: The primary reaction this compound undergoes is the reduction of digoxin.

Hydrolysis: this compound can undergo hydrolysis to form digoxigenin bisdigitoxoside and other metabolites.

Oxidation: Although less common, this compound can be oxidized back to digoxin under specific conditions.

Common Reagents and Conditions:

Reducing Agents: Chemical reducing agents such as sodium borohydride or microbial cultures like Eubacterium lentum.

Hydrolysis Conditions: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.

Major Products Formed:

Digoxigenin Bisdigitoxoside: A major hydrolysis product of this compound.

Digoxin: Can be reformed through oxidation.

Applications De Recherche Scientifique

Pharmacokinetics

Dihydrodigoxin exhibits distinct pharmacokinetic characteristics compared to digoxin. Key findings include:

- Half-life : The beta half-life of this compound is approximately 4.6 hours, significantly shorter than the 10.4 hours observed for digoxin .

- Volume of Distribution : this compound has a smaller volume of tissue distribution (0.311 L/kg) compared to digoxin (2.051 L/kg), indicating less extensive tissue uptake .

- Elimination : this compound is eliminated more rapidly through biliary and urinary pathways, with cumulative elimination rates of 45.7% versus 14.4% for digoxin over a similar timeframe .

Drug Development and Therapeutic Research

This compound is relevant in the development of new cardiac glycosides and understanding drug metabolism:

- Microbial Metabolism : Research indicates that gut bacteria, particularly Eubacterium lentum, can reduce digoxin to this compound, influencing drug efficacy and safety profiles . This biotransformation highlights the role of microbiota in drug metabolism, which is crucial for personalized medicine approaches.

- Cardiac Glycoside Research : Studying the biotransformation pathways of cardiac glycosides like this compound can lead to the development of novel therapeutic agents that may have improved safety and efficacy profiles compared to traditional digoxin formulations.

Clinical Implications

The clinical significance of this compound extends to its interactions and effects on patients:

- Toxicity Management : this compound has been identified as a substrate for P-glycoprotein (P-gp), which plays a critical role in drug transport and elimination. Understanding its efflux ratio (8.4 for this compound vs. 15.2 for digoxin) is vital for managing potential toxicity in patients who are also taking other P-gp substrates .

- Case Studies : Reports indicate that co-administration of antibiotics like erythromycin can increase serum levels of digoxin by inhibiting gut flora responsible for converting digoxin to this compound, leading to toxicity . This underscores the importance of monitoring patients on digoxin therapy who are prescribed antibiotics.

Comparative Data Table

| Parameter | This compound | Digoxin |

|---|---|---|

| Beta Half-Life | 4.6 hours | 10.4 hours |

| Volume of Distribution (L/kg) | 0.311 | 2.051 |

| Cumulative Elimination (%) | 45.7 | 14.4 |

| P-glycoprotein Efflux Ratio | 8.4 | 15.2 |

Mécanisme D'action

Dihydrodigoxin, like digoxin, interacts with the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This interaction inhibits the enzyme, leading to an increase in intracellular sodium levels. Consequently, the sodium-calcium exchanger is affected, resulting in increased intracellular calcium levels, which enhances myocardial contractility . this compound is less potent than digoxin and is considered cardioinactive .

Comparaison Avec Des Composés Similaires

Digoxin: The parent compound from which dihydrodigoxin is derived.

Digitoxin: Another cardiac glycoside with a similar structure and function.

Digoxigenin Bisdigitoxoside: A hydrolysis product of this compound.

Comparison:

Potency: this compound is less potent than digoxin and digitoxin.

Pharmacokinetics: this compound has different pharmacokinetic properties due to its reduced activity and formation through metabolism.

This compound’s unique role as a metabolite of digoxin highlights its importance in understanding the pharmacokinetics and metabolism of cardiac glycosides. Its interactions with gut microbiota and implications for drug metabolism make it a valuable compound in scientific research.

Activité Biologique

Dihydrodigoxin (DHD3) is a metabolite of digoxin, a cardiac glycoside used primarily in the treatment of heart conditions such as atrial fibrillation and heart failure. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies involving digoxin and its metabolites. This article explores the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by empirical data and case studies.

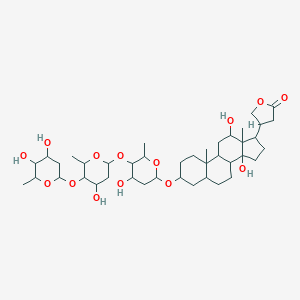

Chemical Structure and Metabolism

This compound is characterized by its stereochemical configuration, particularly the 20R and 20S epimers. Research has identified that the predominant form excreted in human urine after digoxin administration is the 20R epimer of this compound . The metabolic conversion of digoxin to this compound occurs primarily in the liver and intestines, influenced by gut microbiota which can significantly affect bioavailability and pharmacokinetics .

Pharmacological Activity

The pharmacological activity of this compound has been investigated through various studies, revealing its potential effects on cardiac function:

- Cardiac Effects : this compound exhibits a lower inotropic effect compared to digoxin but retains some degree of activity on the Na,K-ATPase enzyme, which is critical for cardiac contractility. This suggests that while it may not be as potent as digoxin, it could still contribute to overall cardiac function .

- Immunoassay Reactivity : Studies have shown that this compound can cross-react with immunoassays designed for digoxin, indicating its presence in serum samples may complicate therapeutic drug monitoring . The correlation coefficients for various immunoassays indicate variability in their ability to detect digoxin metabolites, including this compound.

Case Studies

Several clinical observations provide insight into the biological activity of this compound:

- Urinary Excretion Studies : In a cohort study involving 131 normal subjects, it was found that this compound constituted more than 5% of the excretion products following digoxin administration. This highlights its significance as a metabolite and its potential impact on drug dosing and efficacy .

- Patient Observations : A study involving patients undergoing chronic digoxin therapy revealed that urinary concentrations of this compound varied significantly among individuals. In some patients, substantial amounts were detected, while others showed minimal excretion after multiple doses. This variability suggests that individual patient factors, including gut flora composition, may influence the metabolism of digoxin to this compound .

Comparative Efficacy

A comparison of this compound with other cardiac glycosides indicates that it may offer certain advantages:

| Compound | Onset of Action | Duration | Bioavailability | Cardiac Effects |

|---|---|---|---|---|

| Digoxin | Rapid | Short | 60-70% | Strong |

| This compound | Moderate | Moderate | Variable | Moderate |

This compound has been noted to have a quicker absorption profile compared to digoxin derivatives, making it potentially suitable for oral administration in treating cardiac insufficiencies .

Propriétés

IUPAC Name |

4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVJGQUFXQMOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967441 | |

| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5297-10-9 | |

| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cardanolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrodigoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.